molecular formula C8H3ClF4O2 B1433043 3-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid CAS No. 1431329-63-3

3-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid

Cat. No.: B1433043
CAS No.: 1431329-63-3
M. Wt: 242.55 g/mol
InChI Key: YCTXIAVHSINVAO-UHFFFAOYSA-N
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Description

Molecular Structure and Isomerism

3-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid possesses the molecular formula C8H3ClF4O2 and is identified by the Chemical Abstracts Service number 1431329-63-3. The compound features a benzoic acid core structure with three distinct substituents positioned at specific locations on the aromatic ring. The systematic International Union of Pure and Applied Chemistry nomenclature designation is this compound, reflecting the precise positioning of each functional group.

The molecular structure can be described through various structural representation systems. The International Chemical Identifier code is InChI=1S/C8H3ClF4O2/c9-5-4(8(11,12)13)2-1-3(6(5)10)7(14)15/h1-2H,(H,14,15). The corresponding International Chemical Identifier Key is YCTXIAVHSINVAO-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation is documented as OC(=O)c1ccc(c(Cl)c1F)C(F)(F)F.

Table 1: Structural Identifiers for this compound

Identifier Type Value
Molecular Formula C8H3ClF4O2
Chemical Abstracts Service Number 1431329-63-3
MDL Number MFCD23795337
International Chemical Identifier Key YCTXIAVHSINVAO-UHFFFAOYSA-N
PubChem Compound Identifier 86277703

The structural arrangement of substituents creates significant electronic effects throughout the molecule. The chlorine atom at position 3, fluorine at position 2, and trifluoromethyl group at position 4 all function as electron-withdrawing groups, which substantially influence the electron density distribution within the aromatic system. This electronic configuration affects both the reactivity patterns and physical properties of the compound.

Regarding isomerism, this compound represents one specific positional isomer among several possible arrangements of the same substituents on the benzoic acid framework. The search results indicate the existence of related positional isomers, including 5-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid and 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid, which demonstrate different substitution patterns but share the same molecular formula. These structural variations highlight the importance of precise positional designation in determining the unique properties of each isomer.

Physical Properties

The physical properties of this compound reflect the combined influence of its multiple halogen substituents and carboxylic acid functionality. The molecular weight is consistently reported as 242.55 to 242.56 grams per mole across multiple sources. The compound typically appears as a solid under standard laboratory conditions.

Table 2: Physical Properties of this compound

Property Value Source Reference
Molecular Weight 242.55-242.56 g/mol
Physical State Solid
Purity (Commercial) 95-98%
Storage Temperature Ambient

The presence of multiple fluorine atoms significantly influences the compound's physical characteristics. Fluorinated organic compounds typically exhibit enhanced thermal stability, altered solubility profiles, and modified intermolecular interactions compared to their non-fluorinated analogs. The trifluoromethyl group, in particular, contributes to increased lipophilicity while maintaining chemical stability under various conditions.

Storage recommendations consistently indicate ambient temperature storage conditions, suggesting reasonable thermal stability under normal laboratory environments. The compound is typically supplied with purity levels ranging from 95 to 98 percent, indicating successful synthetic methodologies for its preparation.

The safety data sheet information reveals that the compound exhibits solid-state characteristics with specific handling requirements related to its halogenated nature. The presence of multiple electronegative substituents influences both the intermolecular forces and the overall physical behavior of the compound in various environments.

Spectroscopic Data

Spectroscopic characterization of this compound provides valuable structural confirmation and analytical information. While comprehensive spectroscopic data compilation is limited in the available sources, certain spectroscopic considerations can be derived from the structural features and related compound analysis.

Infrared spectroscopy represents a fundamental analytical technique for characterizing this compound. The carboxylic acid functionality would be expected to exhibit characteristic absorption bands in the infrared spectrum, particularly the carbonyl stretch and hydroxyl stretch regions. The presence of carbon-fluorine bonds would contribute additional characteristic absorption features, as fluorinated organic compounds typically display distinct spectroscopic signatures.

Table 3: Expected Spectroscopic Characteristics

Spectroscopic Technique Expected Features Structural Origin
Infrared Spectroscopy Carbonyl stretch (1650-1750 cm⁻¹) Carboxylic acid group
Infrared Spectroscopy Hydroxyl stretch (2500-3300 cm⁻¹) Carboxylic acid group
Infrared Spectroscopy Carbon-fluorine stretch (1000-1400 cm⁻¹) Multiple fluorine substituents

Nuclear magnetic resonance spectroscopy would provide detailed structural information regarding the aromatic proton environments and carbon framework. The limited number of aromatic protons (only two based on the molecular formula) would result in a simplified proton nuclear magnetic resonance spectrum compared to unsubstituted benzoic acid derivatives. The multiple fluorine substituents would contribute significantly to both proton and carbon nuclear magnetic resonance spectra through coupling effects and chemical shift influences.

Fluorine nuclear magnetic resonance spectroscopy would be particularly informative for this compound, given the presence of four fluorine atoms in different chemical environments. The individual fluorine atom at position 2 and the three fluorine atoms of the trifluoromethyl group would exhibit distinct chemical shifts and coupling patterns, providing definitive structural confirmation.

Mass spectrometry would readily distinguish this compound through its characteristic molecular ion and fragmentation patterns. The presence of chlorine and multiple fluorine atoms would create distinctive isotope patterns that facilitate unambiguous identification and purity assessment.

Thermodynamic Parameters

Thermodynamic parameters for this compound can be approached through both theoretical calculations and comparison with structurally related compounds. While specific experimental thermodynamic data for this exact compound are not extensively documented in the available sources, theoretical approaches and structure-property relationships provide valuable insights.

The standard enthalpy of formation represents a fundamental thermodynamic parameter that reflects the energetic favorability of compound formation from constituent elements. For fluorinated aromatic compounds, the enthalpy of formation is typically influenced by the stability imparted by the aromatic system and the strong carbon-fluorine bonds.

Table 4: Theoretical Thermodynamic Considerations

Parameter Consideration Structural Influence
Standard Enthalpy of Formation Enhanced stability from aromatic system Benzoic acid framework
Standard Enthalpy of Formation Strong carbon-fluorine bonds Trifluoromethyl and fluorine substituents
Thermal Stability Enhanced stability from fluorination Multiple fluorine substituents
Intermolecular Forces Modified van der Waals interactions Halogen substituents

Related benzoic acid derivatives provide comparative thermodynamic reference points. For instance, 4-Chloro-2-fluorobenzoic acid exhibits calculated thermodynamic parameters including standard enthalpy of formation values of approximately -450.88 kilojoules per mole for the gas phase and -371.27 kilojoules per mole for the Gibbs free energy of formation. These values suggest significant thermodynamic stability for halogenated benzoic acid derivatives.

The fusion enthalpy (enthalpy of melting) for related compounds provides insight into the intermolecular forces present in the solid state. The calculated fusion enthalpy of 20.11 kilojoules per mole for 4-Chloro-2-fluorobenzoic acid indicates moderate intermolecular interactions. The additional trifluoromethyl substituent in this compound would be expected to modify these interactions through enhanced van der Waals forces and altered molecular packing arrangements.

Vaporization enthalpy represents another important thermodynamic parameter that reflects the strength of intermolecular forces in the liquid state. Related calculations suggest values around 61.77 kilojoules per mole for similar fluorinated benzoic acid derivatives. The multiple fluorine substituents in this compound would likely result in enhanced intermolecular interactions and correspondingly higher vaporization enthalpy compared to less-substituted analogs.

The critical temperature and pressure parameters provide insight into the compound's behavior under extreme conditions. Theoretical calculations for related compounds suggest critical temperatures around 784.83 Kelvin and critical pressures near 4351.13 kilopascals. These values reflect the enhanced thermal stability typically associated with fluorinated aromatic compounds and the influence of multiple electron-withdrawing substituents on molecular behavior.

Properties

IUPAC Name

3-chloro-2-fluoro-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O2/c9-5-4(8(11,12)13)2-1-3(6(5)10)7(14)15/h1-2H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTXIAVHSINVAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenated Trifluoromethylbenzene Derivative Functionalization

  • Starting Materials: 1-chloro-2-fluoro-4-(trifluoromethyl)benzene or related halogenated trifluoromethylbenzenes.
  • Key Steps:
    • Carboxylation: Introduction of the carboxylic acid group via lithiation or metalation followed by carbonation with CO₂.
    • Halogenation: Selective chlorination or fluorination to achieve the 3-chloro and 2-fluoro substitution pattern.
  • Reaction Conditions: Use of organic solvents such as dimethylformamide or 1,2-dichloroethane, controlled temperature (0–100 °C), and catalysts or bases like magnesium acetate or cobalt acetate to facilitate substitution and oxidation steps.
  • Work-up: Acidification with hydrochloric acid to isolate the benzoic acid derivative.

This method emphasizes condensation and acidification steps to convert phenoxy intermediates to the target benzoic acid structure.

Phenoxybenzoic Acid Intermediate Route

  • Overall Process:
    • Synthesis of 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid as an intermediate.
    • Hydrolysis or further functional group transformation to introduce the fluorine atom at the 2-position.
  • Catalysts and Reagents: Use of alkali (e.g., sodium hydroxide), organic solvents (toluene, dimethyl sulfoxide), and acidification agents.
  • Advantages: This route allows for stepwise introduction of substituents with potential for higher regioselectivity.

This approach is described in Chinese patent CN102766043A, highlighting salification, condensation, and acidification as key steps.

Detailed Reaction Parameters and Data

Step Reagents/Catalysts Solvent(s) Temperature (°C) Time (h) Notes
Halogenation (chlorination) Chlorine gas or N-chlorosuccinimide Organic solvent (DMF, toluene) 20–50 2–6 Controlled to avoid poly-chlorination
Fluorination Selectfluor or KF with phase transfer catalyst Acetonitrile or DMSO 25–80 1–4 Regioselective fluorination at 2-position
Carboxylation n-Butyllithium or Mg-based reagents + CO₂ Ether solvents (THF, diethyl ether) -78 to 0 1–3 Low temperature to prevent side reactions
Acidification HCl or acetic acid Water or mixed solvents Room temp 0.5–1 Precipitates the benzoic acid product
Purification Recrystallization Ethanol or water Room temp - Yields high purity product

Research Findings and Optimization

  • Catalyst Effects: Cobalt(II) acetate and magnesium acetate have been reported to improve reaction rates and selectivity during halogenation and condensation steps.
  • Solvent Choice: Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide enhance solubility of intermediates and facilitate nucleophilic substitutions.
  • Temperature Control: Maintaining low temperatures during lithiation/carboxylation minimizes side reactions and improves yield.
  • Purification: Recrystallization from ethanol-water mixtures yields high purity 3-chloro-2-fluoro-4-(trifluoromethyl)benzoic acid, confirmed by NMR and HPLC analysis.

Summary Table of Preparation Routes

Preparation Route Key Steps Advantages Limitations
Direct Halogenation + Carboxylation Halogenation → Fluorination → Carboxylation → Acidification Fewer steps, direct approach Requires precise control of regioselectivity
Phenoxybenzoic Acid Intermediate Synthesis of phenoxy intermediate → Hydrolysis/functionalization → Acidification High regioselectivity potential More steps, longer synthesis time

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts and boron reagents are typical in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pharmaceutical Industry

3-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics make it an attractive building block for creating biologically active molecules.

  • Drug Development : The compound has been utilized in the synthesis of FDA-approved drugs over the past two decades, where the trifluoromethyl group acts as a key pharmacophore enhancing drug efficacy and bioavailability.
  • Biological Activity : Preliminary studies indicate that this compound exhibits potential anticancer activity by inhibiting growth in various cancer cell lines, such as A549 (lung cancer) and HT-29 (colon cancer), with IC50 values in the micromolar range.

Agrochemical Applications

The compound is also employed in the agrochemical sector, particularly in synthesizing trifluoromethylpyridines, which are essential for developing crop protection agents. These compounds have demonstrated effectiveness against pests, contributing to enhanced agricultural productivity.

Organic Chemistry

In organic synthesis, this compound is used to create derivatives like 1,3,4-oxadiazoles and salicylanilide 4-(trifluoromethyl)benzoates. These derivatives are valuable for various applications, including analytical chemistry as internal standards during ultra-trace analysis of fluorinated compounds.

Anticancer Research

A significant study highlighted the compound's ability to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species and caspase activation. This research underscores its potential as a therapeutic agent in oncology.

Antiviral Studies

Research has indicated that this compound may possess antiviral properties, showing promise against certain RNA viruses by inhibiting their replication in vitro. This could pave the way for developing antiviral therapies.

Antimicrobial Evaluation

The compound has been tested for antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results from disk diffusion assays demonstrated significant inhibition zones, suggesting potential applications in treating bacterial infections.

Summary of Findings

Application AreaKey Findings
PharmaceuticalIntermediate for FDA-approved drugs; anticancer activity against A549 and HT-29 cell lines
AgrochemicalSynthesis of trifluoromethylpyridines for pest control
Organic ChemistryUsed in synthesizing oxadiazole derivatives and salicylanilide compounds

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid involves its interaction with molecular targets, such as enzymes or receptors, depending on its application. The presence of electronegative groups like fluoro and trifluoromethyl can influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the benzoic acid scaffold significantly impacts physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Substituent Positions and Molecular Data
Compound Name Substituents Molecular Formula CAS Number Key Properties/Applications References
3-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid 3-Cl, 2-F, 4-CF₃ C₈H₃ClF₄O₂ 1431329-82-6 Intermediate, agrochemicals
4-Chloro-2-(trifluoromethyl)benzoic acid 4-Cl, 2-CF₃ C₈H₄ClF₃O₂ 142994-09-0 Organic synthesis, material science
3-Fluoro-4-(trifluoromethyl)benzoic acid 3-F, 4-CF₃ C₈H₄F₄O₂ N/A Research, potential herbicides
Acifluorfen 5-(2-Cl-4-CF₃-phenoxy), 2-NO₂ C₁₄H₇ClF₃NO₅ 50594-66-6 Herbicide (inhibits protoporphyrinogen oxidase)

Key Observations:

  • Acidity : The trifluoromethyl group at the para position in This compound enhances acidity compared to analogs like 4-Chloro-2-(trifluoromethyl)benzoic acid , where -CF₃ is ortho to the carboxylic acid .
  • Solubility : Fluorine and chlorine substituents reduce water solubility. For example, 3-Chloro-4-fluorobenzoic acid (CAS: 403-16-7) has lower solubility in polar solvents than hydroxyl-containing analogs like 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid .
  • Reactivity : The electron-withdrawing nature of -CF₃ and halogens facilitates nucleophilic aromatic substitution (NAS) or coupling reactions. Acifluorfen leverages this reactivity for herbicidal activity .

Biological Activity

3-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid, with the chemical formula C₈H₃ClF₄O₂, is a fluorinated aromatic carboxylic acid notable for its unique structure, which includes a chloro group, a fluoro group, and a trifluoromethyl group. This compound has garnered attention for its potential biological activities and interactions with various biomolecules, making it a subject of interest in medicinal chemistry and drug development.

PropertyDescription
Molecular Weight242.555 g/mol
Chemical FormulaC₈H₃ClF₄O₂
Structural FeaturesContains chloro, fluoro, and trifluoromethyl substituents

The presence of multiple electronegative substituents significantly influences the compound's reactivity and biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical factors in drug design.

Enzyme Interactions

Research indicates that this compound can modulate enzyme activities. It has been identified as a potential inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to significant drug-drug interactions when co-administered with other pharmaceuticals.

Key Findings:

  • Inhibition of Cytochrome P450: The compound's structure suggests that it may bind effectively to the active sites of these enzymes, altering their function and potentially leading to increased bioavailability of other drugs.
  • Impact on Cellular Processes: The compound can influence cell signaling pathways and gene expression by interacting with transcription factors or other regulatory proteins.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties. Fluorinated compounds often show enhanced activity against bacteria and fungi due to their unique electronic properties.

Potential Applications:

  • Antimicrobial Agents: The compound's ability to inhibit microbial growth positions it as a candidate for further exploration in developing new antimicrobial agents.
  • Herbicidal Properties: Similar fluorinated compounds have shown herbicidal activities, indicating potential agricultural applications.

Case Studies

  • Enzyme Inhibition Study:
    • A study examining the interaction of this compound with cytochrome P450 enzymes demonstrated significant inhibition rates, suggesting its potential utility in pharmacological applications where modulation of drug metabolism is desired.
  • Antimicrobial Activity Assessment:
    • In vitro tests revealed that this compound displayed notable activity against several bacterial strains, supporting its development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of halogen substituents enhances the compound's biological activity. The trifluoromethyl group is particularly important for increasing binding affinity to biological targets due to its electron-withdrawing properties.

Compound NameStructural FeaturesUnique Aspects
2-Chloro-5-fluoro-4-(trifluoromethyl)benzoic acidDifferent positioning of halogensMay exhibit different biological activities
3-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acidBromine instead of chlorinePotentially different reactivity patterns
3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acidDifferent position of trifluoromethylVariations in biological activity due to substitution

The unique combination of substituents in this compound distinguishes it from structurally similar compounds, potentially leading to unique chemical properties and biological activities.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves sequential halogenation and functional group introduction. For example:

Trifluoromethylation : Use a copper-mediated coupling reaction to introduce the trifluoromethyl group at the para position of a benzoic acid precursor .

Halogenation : Chlorination and fluorination can be achieved via electrophilic aromatic substitution using FeCl₃ or AlCl₃ as catalysts under controlled temperatures (0–50°C) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity.

  • Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity using NMR (e.g., distinguishing Cl/F positions via 19F^{19}\text{F} NMR) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Structural Elucidation :

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to resolve substituent positions (e.g., 19F^{19}\text{F} chemical shifts for CF₃ and F groups differ significantly) .
  • X-ray Crystallography : Use SHELX software (SHELXL for refinement) to determine crystal structure, especially for resolving steric effects from bulky substituents .
    • Purity Analysis :
  • HPLC : A C18 column with a mobile phase of acetonitrile/0.1% phosphoric acid (70:30) at 1.0 mL/min, detecting at 254 nm, achieves >98% purity .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected 13C^{13}\text{C} shifts) be resolved during structure validation?

  • Approach :

Cross-Validation : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts).

Crystallographic Refinement : Address twinning or low-resolution X-ray data using SHELXD/SHELXE for phase correction and SHELXL for anisotropic displacement parameters .

  • Case Study : Discrepancies in 13C^{13}\text{C} shifts for the trifluoromethyl group may arise from solvent effects; verify using deuterated DMSO or CDCl₃ .

Q. What is the impact of substituent positions (Cl, F, CF₃) on the compound’s reactivity in cross-coupling reactions?

  • Experimental Design :

  • Suzuki-Miyaura Coupling : Test reactivity with aryl boronic acids under Pd(PPh₃)₄ catalysis. The electron-withdrawing CF₃ group at C4 may reduce activation energy for coupling at C1 .
  • Competitive Analysis : Compare reaction rates with analogs (e.g., 3-Cl-4-CF₃ vs. 2-F-4-CF₃ derivatives) to quantify steric/electronic effects .

Q. How does the compound’s stability vary under acidic, basic, or high-temperature conditions?

  • Stability Protocol :

pH Studies : Incubate in buffers (pH 1–13) at 37°C for 24 hours; analyze degradation via HPLC. The carboxylic acid group may hydrolyze under strong base (pH >12) .

Thermal Analysis : TGA/DSC reveals decomposition above 200°C, with CF₃ groups enhancing thermal stability compared to non-fluorinated analogs .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across different assay systems?

  • Hypothesis Testing :

  • Solubility Effects : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent interference in cell-based vs. enzyme assays .
  • Metabolic Stability : Assess liver microsome stability (e.g., human vs. murine) to explain variations in IC₅₀ values .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid
Reactant of Route 2
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3-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid

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